molecular formula C28H32ClN3O2 B2761441 1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923211-72-7

1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2761441
CAS No.: 923211-72-7
M. Wt: 478.03
InChI Key: VOWCLJGWMHWNPQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H32ClN3O2 and its molecular weight is 478.03. The purity is usually 95%.
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Biological Activity

1-(4-chlorobenzyl)-N,N-dicyclohexyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2} with a molecular weight of approximately 359.85 g/mol. Its structure features a naphthyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its effects on various cellular pathways and its potential therapeutic applications. Key areas of focus include:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthyridine exhibit significant antibacterial properties against various strains of bacteria.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

This compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses.
  • Modulation of Cell Signaling Pathways : It appears to interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of naphthyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .
  • Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC = 16 µg/mL (Gram-positive)
Anticancer (A549 Cells)IC50 = 25 µM
Anti-inflammatoryInhibition of TNF-alpha production

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N,N-dicyclohexyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN3O2/c29-22-15-13-20(14-16-22)19-31-26-21(8-7-17-30-26)18-25(27(31)33)28(34)32(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h7-8,13-18,23-24H,1-6,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCLJGWMHWNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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